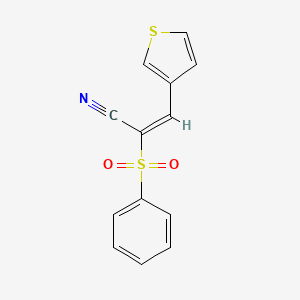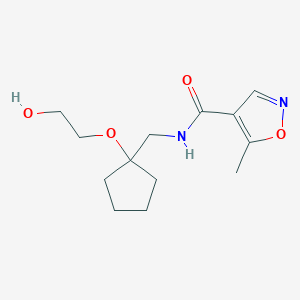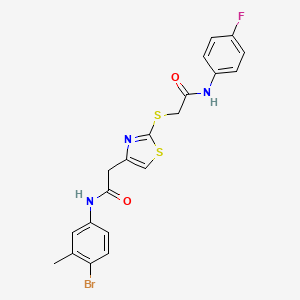
N-(4-methylbenzyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methylbenzyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide, also known as MPDC or MPDC-101, is a small molecule drug that has been studied for its potential therapeutic uses in various diseases.
Mechanism of Action
The mechanism of action of N-(4-methylbenzyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide is not fully understood, but it is thought to act by modulating various signaling pathways involved in cell growth, survival, and death. It has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation and to activate certain signaling pathways involved in cell death.
Biochemical and Physiological Effects:
N-(4-methylbenzyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide has been shown to have various biochemical and physiological effects, including inhibition of cancer cell proliferation, inhibition of beta-amyloid plaque formation, and protection of dopaminergic neurons from oxidative stress. It has also been shown to have anti-inflammatory properties and to modulate the immune system.
Advantages and Limitations for Lab Experiments
One advantage of using N-(4-methylbenzyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide in lab experiments is its high potency and specificity for certain targets. However, one limitation is its relatively low solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for further research on N-(4-methylbenzyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide. One area of focus could be on further elucidating its mechanism of action and identifying additional targets for its therapeutic use. Another area of focus could be on improving its solubility and bioavailability for more effective administration in vivo. Additionally, further studies could be conducted to investigate its potential use in other diseases beyond cancer, Alzheimer's disease, and Parkinson's disease.
Synthesis Methods
The synthesis of N-(4-methylbenzyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide involves several steps, starting with the reaction of 4-methylbenzylamine with 6-methylpyridazine-3-carboxylic acid to form the intermediate compound. This intermediate is then reacted with piperidine-3-carboxylic acid to produce N-(4-methylbenzyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide. The final product is purified using column chromatography and characterized using various spectroscopic methods.
Scientific Research Applications
N-(4-methylbenzyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide has been studied for its potential therapeutic uses in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to have anti-cancer properties by inhibiting the growth and proliferation of cancer cells. In Alzheimer's disease, N-(4-methylbenzyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide has been studied for its ability to inhibit the formation of beta-amyloid plaques, which are a hallmark of the disease. In Parkinson's disease, N-(4-methylbenzyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide has been studied for its ability to protect dopaminergic neurons from oxidative stress.
properties
IUPAC Name |
N-[(4-methylphenyl)methyl]-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O/c1-14-5-8-16(9-6-14)12-20-19(24)17-4-3-11-23(13-17)18-10-7-15(2)21-22-18/h5-10,17H,3-4,11-13H2,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNRFRBASSCWFOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2CCCN(C2)C3=NN=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-({[(2,6-dichlorobenzyl)oxy]imino}methyl)acetamide](/img/structure/B2482105.png)
![3-[(2-oxo-2-pyrrolidin-1-ylethyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2482106.png)




![1-methyl-N-(3-methylbutyl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2482115.png)



![(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(3-methylthiophen-2-yl)methanone](/img/structure/B2482121.png)

![Tert-butyl 5-[1-(methylamino)ethyl]-1H-1,2,4-triazole-3-carboxylate](/img/structure/B2482125.png)
![2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-benzylacetamide](/img/structure/B2482127.png)